molecular formula C16H16N2O3 B11434782 6-[(4-methoxybenzyl)amino]-3-methyl-1,3-benzoxazol-2(3H)-one

6-[(4-methoxybenzyl)amino]-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B11434782
M. Wt: 284.31 g/mol
InChI Key: LHUGDQZEFDZQLP-UHFFFAOYSA-N
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Description

6-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxyphenyl group, a methylamino group, and a dihydrobenzoxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzylamine with 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of 6-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: This compound shares structural similarities with the benzoxazole core and exhibits similar biological activities.

    6-AMINO-4-(4-METHOXYPHENYL)-5-CYANO-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLES:

Uniqueness

6-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its methoxyphenyl and methylamino groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methylamino]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H16N2O3/c1-18-14-8-5-12(9-15(14)21-16(18)19)17-10-11-3-6-13(20-2)7-4-11/h3-9,17H,10H2,1-2H3

InChI Key

LHUGDQZEFDZQLP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)OC)OC1=O

Origin of Product

United States

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